molecular formula C18H10BrClN2O4S B2749569 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide CAS No. 328038-49-9

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2749569
CAS No.: 328038-49-9
M. Wt: 465.7
InChI Key: AUQBGISEYYQCDS-UHFFFAOYSA-N
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Description

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide is an organic compound characterized by its complex structure, which includes bromine, chlorine, nitro, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-bromo-2-(2-chlorobenzoyl)aniline. This intermediate is then reacted with 5-nitrothiophene-2-carboxylic acid chloride under conditions that promote amide bond formation, such as the presence of a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors to improve reaction efficiency and the implementation of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Oxidation: m-Chloroperbenzoic acid or potassium permanganate.

Major Products

    Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

Scientific Research Applications

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and functional groups.

    Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
  • N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chlorobenzamide

Uniqueness

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide is unique due to the presence of the nitrothiophene moiety, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrClN2O4S/c19-10-5-6-14(21-18(24)15-7-8-16(27-15)22(25)26)12(9-10)17(23)11-3-1-2-4-13(11)20/h1-9H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQBGISEYYQCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(S3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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